molecular formula C8H5BrClN3 B13656791 7-Bromo-6-chloroquinazolin-4-amine

7-Bromo-6-chloroquinazolin-4-amine

Cat. No.: B13656791
M. Wt: 258.50 g/mol
InChI Key: HMGSJSQTSOHAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloroquinazolin-4-amine is a halogen-substituted quinazoline derivative characterized by a bromine atom at position 7 and a chlorine atom at position 6 on the bicyclic quinazoline core. The strategic placement of halogens influences electronic properties, solubility, and binding interactions with biological targets .

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-6-chloroquinazolin-4-amine

InChI

InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13)

InChI Key

HMGSJSQTSOHAHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN=C2N

Origin of Product

United States

Preparation Methods

Direct Synthesis from 2-Amino-4-bromo-5-chlorobenzoic Acid and Formamidine Acetate

One of the most straightforward and high-yielding methods involves the condensation of 2-amino-4-bromo-5-chlorobenzoic acid with formamidine acetate under reflux conditions in ethanol.

  • Procedure : A solution of 2-amino-4-bromo-5-chlorobenzoic acid (2 mmol) in ethanol is treated with formamidine acetate (6 mmol) and refluxed for 16 hours.
  • Isolation : After reflux, the reaction mixture is concentrated under reduced pressure, and the residue is washed with saturated sodium bicarbonate aqueous solution followed by a mixture of ethyl acetate and petroleum ether (1:2).
  • Yield and Purity : This method yields 7-bromo-6-chloroquinazolin-4-amine as a solid with nearly quantitative yield (100%) and high purity, suitable for direct use in subsequent reactions without further purification.
  • Characterization : ESI-MS shows a molecular ion peak at m/z 259.0 [M+H]+, confirming the product identity.
Parameter Details
Starting Material 2-Amino-4-bromo-5-chlorobenzoic acid
Reagent Formamidine acetate
Solvent Ethanol
Reaction Time 16 hours
Temperature Reflux
Yield 100%
Purification Washing and drying
Product State Solid
Characterization ESI-MS m/z 259.0 [M+H]+

This method is efficient, scalable, and avoids complex purification steps, making it industrially attractive.

One-Pot Synthesis from 2,4-Dibromo-5-chlorobenzoic Acid

A patented industrial method describes a one-step synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one (a close precursor to the amine) by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of catalysts and inorganic bases in acetonitrile.

  • Catalysts : Cuprous chloride or cuprous bromide combined with potassium iodide or sodium iodide.
  • Base : Potassium hydroxide or sodium hydroxide.
  • Solvent : Acetonitrile.
  • Reaction Conditions : Reflux for 18–20 hours.
  • Workup : Cooling, filtration, activated carbon treatment, pH adjustment to 2–3 with hydrochloric acid, filtration, and drying at 100–110 °C.
  • Yields : High yields of 83–87% are reported.
Parameter Example 1 Example 2
Starting Material 2,4-Dibromo-5-chlorobenzoic acid (100 g) Same as Example 1
Catalyst 1 Cuprous chloride (3 g) Cuprous bromide (5 g)
Catalyst 2 Potassium iodide (3 g) Sodium iodide (5 g)
Base Potassium hydroxide (55 g) Sodium hydroxide (50 g)
Reagent Formamidine acetate (40 g) Formamidine acetate (40 g)
Solvent Acetonitrile (700 g) Acetonitrile (700 g)
Reaction Time 18 hours 20 hours
Temperature Reflux Reflux
Yield 71.5 g (86.7%) 68.6 g (83.2%)
Product White solid 7-bromo-6-chloroquinazolin-4(3H)-one Same as Example 1

This method is advantageous for industrial-scale production due to its use of relatively inexpensive starting materials and catalysts and its high yield and purity.

Halogenation and Oxidation Route Starting from m-Chlorotoluene

An alternative multi-step synthesis involves:

  • Bromination of m-chlorotoluene in dichloromethane using bromine and ferric chloride catalyst at 0–10 °C.
  • Oxidation of the brominated intermediate with potassium permanganate in the presence of pyridine and potassium hydroxide at 80 °C to form 2,4-dibromo-5-chlorobenzoic acid.
  • Cyclization and further transformations to obtain 7-bromo-6-chloroquinazolin-4(3H)-one.

This route is well-documented for producing the quinazolinone intermediate in high purity (95.7% yield for the brominated acid) and is suitable for scale-up.

Conversion of Quinazolinone to Quinazolin-4-amine Derivatives

The quinazolinone derivative can be converted to the corresponding 4-chloroquinazoline intermediate by treatment with phosphorus oxychloride in dimethylformamide (DMF) under reflux, followed by nucleophilic substitution with ammonia or amines to yield the quinazolin-4-amine derivatives.

  • Reaction : Quinazolinone + Phosphorus oxychloride in DMF, reflux 2 hours.
  • Workup : Removal of excess reagent, quenching in ice water, neutralization with sodium hydroxide, extraction, and recrystallization.
  • Yields : Typically good to excellent yields (up to 84% for related derivatives).
  • This method is adaptable for the synthesis of 7-bromo-6-chloroquinazolin-4-amine by using appropriate amine sources.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Catalysts Solvent Conditions Yield (%) Notes
Direct condensation 2-Amino-4-bromo-5-chlorobenzoic acid Formamidine acetate Ethanol Reflux, 16 h 100 Simple, high yield, no purification
One-pot catalytic synthesis 2,4-Dibromo-5-chlorobenzoic acid Cuprous chloride/bromide, KI/NaI, KOH/NaOH, formamidine acetate Acetonitrile Reflux, 18–20 h 83–87 Industrial scale, high yield
Bromination & oxidation route m-Chlorotoluene Br2, FeCl3, KMnO4, pyridine, KOH CH2Cl2, aqueous 0–10 °C bromination, 80 °C oxidation 95.7 (intermediate) Multi-step, scalable
Quinazolinone to amine Quinazolinone derivative Phosphorus oxychloride, DMF, ammonia DMF Reflux, 2 h ~84 Versatile for derivatives synthesis

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

    Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Substituent Position Analysis

Key differentiating factors among quinazoline derivatives include halogen positions and additional functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Bromo-6-chloroquinazolin-4-amine Br (C7), Cl (C6), NH₂ (C4) C₈H₅BrClN₃ 257.50 (calc.) Under investigation as kinase inhibitor
6-Bromo-2-chloroquinazolin-4-amine Br (C6), Cl (C2), NH₂ (C4) C₈H₅BrClN₃ 258.50 Higher density (1.8 g/cm³), potential intermediate
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine Br (C8), Cl (C2), OCH₃ (C6) C₉H₇BrClN₃O 296.53 Methoxy group enhances solubility
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (C6), N-(thiophen-2-ylmethyl) C₁₃H₁₀BrN₃S 320.21 Suzuki coupling product; kinase inhibitor
7-(2-Chloroethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine Cl (ethoxy C2), Br (aryl), OCH₃ (C6) C₁₇H₁₄BrClN₃O₂ 418.67 Anticancer activity via EGFR inhibition

Key Observations :

  • Substituent Positions: The 7-bromo-6-chloro configuration in the target compound creates a distinct electronic environment compared to 6-bromo-2-chloro derivatives.
  • Functional Groups : Methoxy or ethoxy substituents (e.g., in and ) improve hydrophilicity, whereas aryl or heteroaryl amines (e.g., thiophen-2-ylmethyl in ) enhance selectivity for specific enzymes .

Physicochemical and Pharmacological Properties

  • Solubility : Chlorine and bromine atoms reduce solubility in aqueous media, but methoxy groups (e.g., in 8-bromo-2-chloro-6-methoxy derivatives) counterbalance this effect .
  • Biological Activity :
    • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () shows potent inhibition of CDC2-like kinases (CLK1/4) with IC₅₀ values < 100 nM .
    • 7-(2-Chloroethoxy) derivatives () exhibit anticancer activity by targeting EGFR pathways .
    • The target compound’s 7-bromo-6-chloro configuration may optimize steric and electronic interactions with kinase ATP-binding pockets, though specific activity data are pending .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-6-chloroquinazolin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline precursors with amines. For example, reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base at room temperature achieves high yields (99%) . Alternatively, refluxing in isopropanol with DIPEA and aniline derivatives (e.g., 4-bromo-2-fluoroaniline) provides moderate yields (58–80%) . Key factors include solvent polarity (DMF enhances nucleophilicity), temperature (room temperature vs. reflux), and purification via silica column chromatography with gradient elution (e.g., 5–75% ethyl acetate in hexanes) .

Q. Which characterization techniques are critical for confirming the structure and purity of 7-Bromo-6-chloroquinazolin-4-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, 1H and 13C) confirms regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 362.0957 vs. calculated 362.0958) . Liquid Chromatography-Mass Spectrometry (LCMS) with trifluoroacetic acid (TFA) modifiers assesses purity (>95%) using acetonitrile/water gradients. X-ray crystallography or NOESY experiments may resolve stereochemical ambiguities in chiral analogs .

Q. What are common chemical reactions involving 7-Bromo-6-chloroquinazolin-4-amine, and which reagents are typically employed?

  • Methodological Answer : The bromine atom at the 7-position enables Suzuki-Miyaura cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in DMF under microwave irradiation (150°C, 1 h) . The 4-amine group participates in acylation (acetic anhydride) or alkylation (alkyl halides) reactions. For substitution, sodium azide or thiols can replace the 6-chloro group under acidic or basic conditions .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and modification of 7-Bromo-6-chloroquinazolin-4-amine?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent selection (DMF vs. THF) and catalyst design . Machine learning models trained on reaction databases optimize conditions (e.g., microwave irradiation time, temperature) to reduce trial-and-error experimentation. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to biological targets like kinases, informing structural modifications .

Q. What strategies resolve contradictions in biological activity data among halogen-substituted quinazolin-4-amine analogs?

  • Methodological Answer : Controlled comparative studies vary halogen type (Br, Cl, F) and position while keeping other substituents constant. For example, replacing 6-chloro with 6-fluoro reduces CDC2-like kinase inhibition by 40%, as shown in enzymatic assays (IC₅₀ values) . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to receptors, resolving discrepancies caused by assay conditions (e.g., buffer pH, ionic strength) .

Q. How does stereochemistry and halogen positioning affect the compound’s interaction with biological targets?

  • Methodological Answer : Chirality (R vs. S configurations) significantly impacts binding. For example, (S)-6-bromo-7-chlorochroman-4-amine shows 10-fold higher affinity to serotonin receptors than its R-isomer due to steric complementarity in the binding pocket . Halogen positioning (e.g., 6-bromo vs. 7-bromo) alters π-π stacking and hydrogen-bonding interactions with kinase ATP pockets, as demonstrated in co-crystallization studies .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user instructions.
  • All methodologies are derived from peer-reviewed syntheses and mechanistic studies.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry, biophysics) to address research gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.